molecular formula C12H10Cl2F3NO B12656600 Fluorochloridone, trans- CAS No. 61213-60-3

Fluorochloridone, trans-

Cat. No.: B12656600
CAS No.: 61213-60-3
M. Wt: 312.11 g/mol
InChI Key: OQZCSNDVOWYALR-OIBJUYFYSA-N
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Description

Fluorochloridone, trans- is a selective herbicide used primarily for pre-emergence control of a wide range of weeds in various crops such as cereals, potatoes, and umbelliferous crops. It is known for its high herbicidal activity, particularly in its trans-isomer form, which is more effective than the cis-isomer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorochloridone is synthesized through a multi-step process involving the reaction of 3-chloro-4-chloromethyl-1-(3-trifluoromethylphenyl)-2-pyrrolidinone with various reagents under controlled conditions. The synthesis typically involves:

    Chlorination: Introduction of chlorine atoms into the pyrrolidinone ring.

    Fluorination: Addition of fluorine atoms to the aromatic ring.

    Cyclization: Formation of the pyrrolidinone ring structure.

Industrial Production Methods

Industrial production of fluorochloridone involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for higher yields and efficiency. The process includes:

Chemical Reactions Analysis

Types of Reactions

Fluorochloridone undergoes various chemical reactions, including:

    Oxidation: Conversion to hydroxylated derivatives.

    Reduction: Formation of reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions, particularly involving the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Achieved using reducing agents such as sodium borohydride.

    Substitution: Involves reagents like sodium hydroxide or other nucleophiles.

Major Products

Scientific Research Applications

Fluorochloridone has a wide range of applications in scientific research, including:

Mechanism of Action

Fluorochloridone exerts its herbicidal effects by inhibiting carotenoid biosynthesis in plants, leading to the bleaching of plant leaves. The compound induces autophagy in cells through the ROS-mediated AKT-mTOR signaling pathway. This pathway involves the accumulation of reactive oxygen species (ROS), which inhibits the activities of AKT and mTOR kinases, leading to autophagy and cell death .

Comparison with Similar Compounds

Fluorochloridone is compared with other similar herbicides such as:

Fluorochloridone stands out due to its high efficacy in weed control and its specific mechanism of action involving the inhibition of carotenoid biosynthesis and induction of autophagy .

Properties

CAS No.

61213-60-3

Molecular Formula

C12H10Cl2F3NO

Molecular Weight

312.11 g/mol

IUPAC Name

(3R,4R)-3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C12H10Cl2F3NO/c13-5-7-6-18(11(19)10(7)14)9-3-1-2-8(4-9)12(15,16)17/h1-4,7,10H,5-6H2/t7-,10+/m0/s1

InChI Key

OQZCSNDVOWYALR-OIBJUYFYSA-N

Isomeric SMILES

C1[C@@H]([C@H](C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl

Canonical SMILES

C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl

Origin of Product

United States

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